![molecular formula C13H17NO3 B7579484 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B7579484.png)
1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(4-methoxyphenyl)ethanone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, (R)-Modafinil, and has been found to have a number of interesting properties that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of (R)-Modafinil is not fully understood, but it is thought to involve the modulation of several neurotransmitter systems in the brain. Specifically, (R)-Modafinil has been found to increase the levels of dopamine, norepinephrine, and histamine, which are all involved in regulating wakefulness and attention.
Biochemical and Physiological Effects:
(R)-Modafinil has a number of biochemical and physiological effects that have been studied in detail. These include increased wakefulness, improved cognitive function, and reduced fatigue. It has also been found to have a low potential for abuse and addiction, which makes it an attractive candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of (R)-Modafinil for lab experiments is its ability to improve cognitive function and reduce fatigue in research subjects. This can help to ensure that research results are accurate and reliable. However, there are also some limitations to its use, including potential side effects and the need for careful dosing and monitoring.
Future Directions
There are a number of potential future directions for research on (R)-Modafinil. One area of interest is its potential use in the treatment of cognitive disorders, such as Alzheimer's disease and dementia. It may also have applications in the treatment of sleep disorders, such as narcolepsy and sleep apnea. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of (R)-Modafinil is a complex process that involves several steps. One common method for its synthesis involves the reaction of 2-(4-methoxyphenyl)acetonitrile with hydroxylamine hydrochloride to produce 2-(4-methoxyphenyl)acetohydroxamic acid. This compound is then reacted with (R)-3-hydroxypyrrolidine to produce (R)-Modafinil.
Scientific Research Applications
(R)-Modafinil has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and medicine. One of the most promising areas of research involves its potential use as a cognitive enhancer. Studies have shown that (R)-Modafinil can improve cognitive function, including attention, memory, and learning.
properties
IUPAC Name |
1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-12-4-2-10(3-5-12)8-13(16)14-7-6-11(15)9-14/h2-5,11,15H,6-9H2,1H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNYPGYCJKIOME-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC(=O)N2CC[C@H](C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.